molecular formula C12H14O4 B2486163 (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid CAS No. 2248198-58-3

(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

カタログ番号: B2486163
CAS番号: 2248198-58-3
分子量: 222.24
InChIキー: OAKUYUGHGZBKTC-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzodioxin ring system

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of catechol derivatives with appropriate dihalides to form the benzodioxin ring

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to (2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin-6-amine were screened against α-glucosidase and acetylcholinesterase enzymes. These studies indicate potential therapeutic applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) due to their ability to inhibit these critical enzymes .

1.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives exhibit varying degrees of activity against different bacterial strains. For example, certain synthesized derivatives showed minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp., indicating strong antimicrobial activity .

Pharmaceutical Applications

2.1 Drug Development
The structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific diseases. Its unique benzodioxin structure may enhance bioactivity and selectivity towards biological targets compared to traditional compounds.

2.2 Prodrug Formulations
Research has indicated the potential of creating prodrug formulations based on this compound to improve solubility and bioavailability. Such formulations could be beneficial in designing drugs that require metabolic conversion to achieve therapeutic effectiveness .

Synthetic Applications

3.1 Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. The synthetic routes involving this compound enable chemists to explore various derivatives that can be tailored for specific biological activities .

Case Studies and Research Findings

StudyFindingsApplication
Synthesis of sulfonamide derivatives showed inhibition of α-glucosidase and acetylcholinesterasePotential treatment for T2DM and AD
Antimicrobial activity against Gram-positive bacteria with low MIC valuesDevelopment of new antimicrobial agents
Prodrug formulations enhance solubility and bioavailabilityImproved therapeutic efficacy

作用機序

The mechanism of action of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The propanoic acid moiety may enhance binding affinity or specificity for the target.

類似化合物との比較

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

    N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Investigated for potential therapeutic applications in Alzheimer’s disease.

Uniqueness: (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both the benzodioxin ring and the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzodioxin Ring : The benzodioxin moiety can be synthesized via cyclization reactions involving catechol derivatives.
  • Alkylation : The introduction of the 2-methylpropanoic acid group is achieved through alkylation reactions with suitable alkyl halides.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have indicated that compounds related to the benzodioxin structure exhibit significant anticancer properties. For instance, research has shown that similar benzodioxin derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzodioxin derivatives inhibited the growth of AMJ13 breast cancer cells by up to 68% after 72 hours of exposure at optimal concentrations .

The biological activity of this compound may involve:

  • Receptor Interaction : It has been suggested that this compound interacts with specific receptors such as alpha 1-adrenoreceptors and serotonin receptors, modulating signaling pathways associated with cell proliferation and apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound show promising results in inhibiting cell proliferation in various cancer models.
    CompoundCell LineInhibition Rate (%)Concentration (µg/ml)Duration (hours)
    Benzodioxin Derivative AAMJ1366%4072
    Benzodioxin Derivative BAMJ1368%6072
  • Animal Models : Animal studies have indicated that compounds with similar structures can significantly reduce tumor size in xenograft models by targeting the PI3K/AKT/mTOR signaling pathway .

特性

IUPAC Name

(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUYUGHGZBKTC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。